Lipophilicity Modulation: 5,7-Difluoro Substitution Lowers logP Relative to Mono‑Fluorinated Isomers
The 5,7‑difluoro substitution pattern results in a logP of approximately 2.22 [1], which is lower than the logP of the 5‑fluoro isomer (logP 2.63 [2]) and the 7‑fluoro isomer (logP 2.32 [3]), despite having more fluorine atoms. This non‑additive effect arises from the electron‑withdrawing influence of fluorine at both the 5‑ and 7‑positions, which collectively reduces overall lipophilicity. The parent unsubstituted tetrahydroquinoline has a reported logP of 2.27 (ALOGPS) [4].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP 2.22 (ALOGPS, ChemSpace) |
| Comparator Or Baseline | 5‑Fluoro‑THQ: logP 2.63 (Chembase). 7‑Fluoro‑THQ: logP 2.32 (Chemsrc). Parent THQ: logP 2.27 (ALOGPS, HMDB). 8‑Fluoro‑THQ: logP 2.07 (Chembase). |
| Quantified Difference | Target logP is 0.41 units lower than 5‑fluoro‑THQ and 0.10 units lower than 7‑fluoro‑THQ. |
| Conditions | Predicted ALOGPS values from vendor and database entries. |
Why This Matters
Procurement scientists optimizing lead compounds for CNS penetration or oral bioavailability cannot assume that adding fluorine always increases logP; the 5,7‑pattern uniquely depresses logP relative to mono‑fluoro isomers, providing a design tool for reducing lipophilicity while retaining fluorine’s metabolic benefits.
- [1] ChemSpace. 5,7-Difluoro-1,2,3,4-tetrahydroquinoline. CSSB00011198529. Accessed April 2026. View Source
- [2] Chembase. 5-fluoro-1,2,3,4-tetrahydroquinoline. Accessed April 2026. View Source
- [3] Chemsrc. 7‑Fluoro-1,2,3,4-tetrahydroquinoline. CAS 939758-75-5. Accessed April 2026. View Source
- [4] HMDB. Showing metabocard for 1,2,3,4-Tetrahydroquinoline (HMDB0244122). Accessed April 2026. View Source
